1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol
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Overview
Description
1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol is a complex organic compound featuring a cyclohexanol core substituted with a pyrazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol typically involves multiple steps:
Formation of the Pyrazole Derivative: The initial step involves synthesizing 3-methyl-1-phenylpyrazole. This can be achieved through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization.
Alkylation: The pyrazole derivative is then alkylated using formaldehyde and a secondary amine, such as cyclohexylamine, to introduce the cyclohexanol moiety.
Hydroxylation: The final step involves hydroxylation of the cyclohexane ring, which can be achieved using oxidizing agents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexane ring can be oxidized to a ketone using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative. Common reducing agents include lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclohexane derivative.
Substitution: Formation of nitro or halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can be used to study enzyme interactions due to its ability to mimic natural substrates. It can also serve as a ligand in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The pyrazole ring is a common motif in many drugs, and modifications to this structure can lead to new treatments for various diseases, including cancer and inflammatory conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The pyrazole ring can interact with various molecular targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylpyrazole: A simpler pyrazole derivative without the cyclohexanol moiety.
Cyclohexanol: The core structure without the pyrazole substitution.
1-Phenylpyrazole: Lacks the methyl and cyclohexanol groups.
Uniqueness
1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol is unique due to the combination of a pyrazole ring with a cyclohexanol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
Properties
IUPAC Name |
1-[[(3-methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-15-16(12-19-14-18(22)10-6-3-7-11-18)13-21(20-15)17-8-4-2-5-9-17/h2,4-5,8-9,13,19,22H,3,6-7,10-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCJHHFNGGHDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCC2(CCCCC2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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